2-(2,6-Dimethoxy-5-nitro-4-pyrimidinyl)-N,N-dimethylethenamine
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Overview
Description
2-(2,6-Dimethoxy-5-nitro-4-pyrimidinyl)-N,N-dimethylethenamine is a chemical compound with the molecular formula C10H15N4O4 It is characterized by the presence of a pyrimidine ring substituted with methoxy and nitro groups, and an ethenamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethoxy-5-nitro-4-pyrimidinyl)-N,N-dimethylethenamine typically involves the reaction of appropriate pyrimidine derivatives with dimethylamine under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethoxy-5-nitro-4-pyrimidinyl)-N,N-dimethylethenamine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
Scientific Research Applications
2-(2,6-Dimethoxy-5-nitro-4-pyrimidinyl)-N,N-dimethylethenamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethoxy-5-nitro-4-pyrimidinyl)-N,N-dimethylethenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(2,6-Dimethoxy-5-nitro-4-pyrimidinyl)-N,N-dimethylethenamine include:
1-Deoxy-1-[(2,6-dimethoxy-5-nitro-4-pyrimidinyl)amino]-D-ribitol: This compound shares the pyrimidine core structure and has similar functional groups.
(2,6-Dimethoxy-5-nitro-4-pyrimidinyl)acetonitrile: Another compound with a similar pyrimidine ring and nitro group.
Uniqueness
Its ethenamine moiety, in particular, provides unique opportunities for further chemical modifications and applications .
Properties
CAS No. |
83256-18-2 |
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Molecular Formula |
C10H14N4O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
(E)-2-(2,6-dimethoxy-5-nitropyrimidin-4-yl)-N,N-dimethylethenamine |
InChI |
InChI=1S/C10H14N4O4/c1-13(2)6-5-7-8(14(15)16)9(17-3)12-10(11-7)18-4/h5-6H,1-4H3/b6-5+ |
InChI Key |
PIBBRKLIDJCOTC-AATRIKPKSA-N |
Isomeric SMILES |
CN(C)/C=C/C1=C(C(=NC(=N1)OC)OC)[N+](=O)[O-] |
Canonical SMILES |
CN(C)C=CC1=C(C(=NC(=N1)OC)OC)[N+](=O)[O-] |
solubility |
17.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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